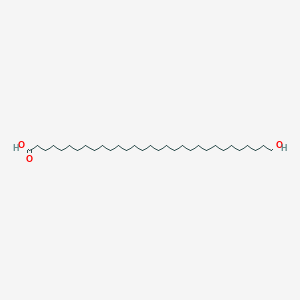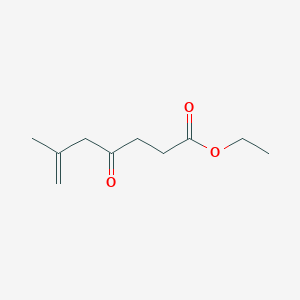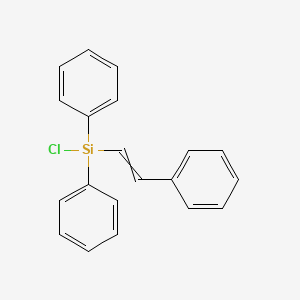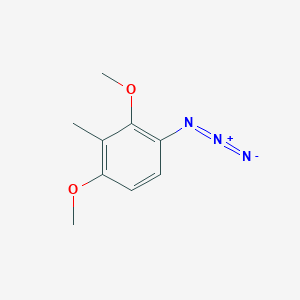![molecular formula C27H28O2 B14288060 1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione CAS No. 121586-89-8](/img/structure/B14288060.png)
1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a hexyl group attached to one of the phenyl rings and a phenylpropane-1,3-dione moiety attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then react with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other carbon-carbon bond-forming reactions under controlled conditions. The reaction conditions typically include anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The biphenyl core and phenylpropane-1,3-dione moiety can interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Hexyl-4-biphenylcarbonitrile: A similar compound with a cyano group instead of the phenylpropane-1,3-dione moiety.
4-Hexylresorcinol: A compound with a hexyl group attached to a resorcinol ring.
Uniqueness
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is unique due to its combination of a biphenyl core with a hexyl group and a phenylpropane-1,3-dione moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
121586-89-8 |
|---|---|
Formule moléculaire |
C27H28O2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[4-(4-hexylphenyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C27H28O2/c1-2-3-4-6-9-21-12-14-22(15-13-21)23-16-18-25(19-17-23)27(29)20-26(28)24-10-7-5-8-11-24/h5,7-8,10-19H,2-4,6,9,20H2,1H3 |
Clé InChI |
SLTMBWZXLCRZMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



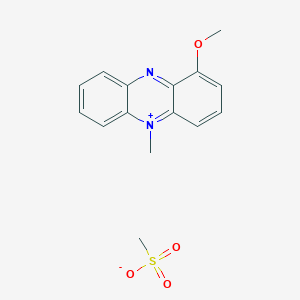
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
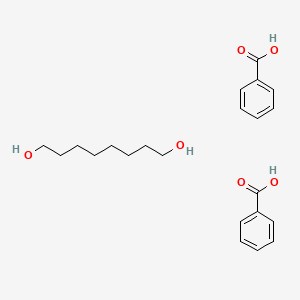
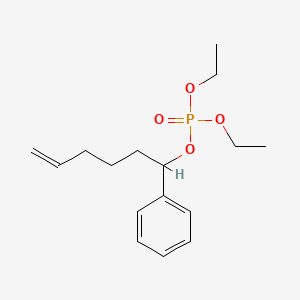
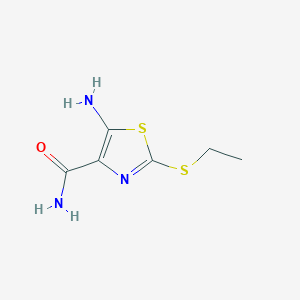
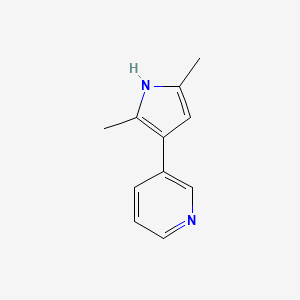
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
